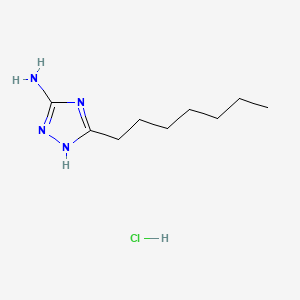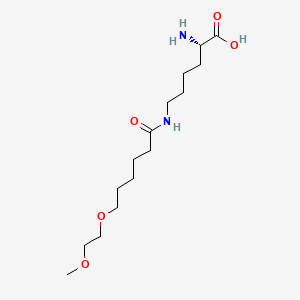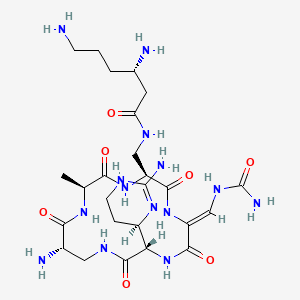
5-Heptyl-1H-1,2,4-triazol-3-amine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-1H-1,2,4-triazol-3-amine monohydrochloride is a chemical compound with the molecular formula C9H19ClN4 and a molecular weight of 218.73 g/mol It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-1H-1,2,4-triazol-3-amine monohydrochloride typically involves the reaction of heptylamine with 1,2,4-triazole derivatives under controlled conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction is carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-1H-1,2,4-triazol-3-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the heptyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
5-Heptyl-1H-1,2,4-triazol-3-amine monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Heptyl-1H-1,2,4-triazol-3-amine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its wide range of applications in pharmaceuticals and agrochemicals.
5-Amino-1H-1,2,4-triazole: Another derivative with significant biological activity.
3-Amino-1,2,4-triazole: Used in the synthesis of various heterocyclic compounds with potential therapeutic applications.
Uniqueness
5-Heptyl-1H-1,2,4-triazol-3-amine monohydrochloride is unique due to its heptyl group, which imparts specific chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other triazole derivatives.
Properties
CAS No. |
85631-72-7 |
|---|---|
Molecular Formula |
C9H18N4.ClH C9H19ClN4 |
Molecular Weight |
218.73 g/mol |
IUPAC Name |
5-heptyl-1H-1,2,4-triazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H18N4.ClH/c1-2-3-4-5-6-7-8-11-9(10)13-12-8;/h2-7H2,1H3,(H3,10,11,12,13);1H |
InChI Key |
PFSHUJFQNYUNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC(=NN1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















